molecular formula C24H20O6S B2393618 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate CAS No. 879927-37-4

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate

Cat. No. B2393618
CAS RN: 879927-37-4
M. Wt: 436.48
InChI Key: PVXMQFZGWPWLNP-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate, also known as Compound A, is a synthetic compound that has attracted significant interest in scientific research due to its potential therapeutic applications. This compound is a member of the chromenone family and has been found to possess several biological properties that make it a promising candidate for drug development.

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate A is its versatility. It can be used in a variety of experimental settings, including in vitro and in vivo studies. It is also relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of this compound A is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate A. One area of interest is the development of more efficient synthesis methods that can produce this compound A in larger quantities. Another area of interest is the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and neurological disorders. Additionally, future studies could focus on the optimization of its pharmacokinetic properties to improve its efficacy and reduce any potential side effects.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate A involves the reaction between 4-methoxyphenylacetic acid and 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4-hydroxy-2-methylchromen-7-one to yield the final product. This method has been optimized to produce this compound A in high yields and purity.

Scientific Research Applications

3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methylbenzenesulfonate A has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. In one study, this compound A was shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In another study, it was found to possess potent anti-viral activity against the Zika virus.

properties

IUPAC Name

[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O6S/c1-15-4-11-20(12-5-15)31(26,27)30-19-10-13-21-22(14-19)29-16(2)23(24(21)25)17-6-8-18(28-3)9-7-17/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXMQFZGWPWLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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